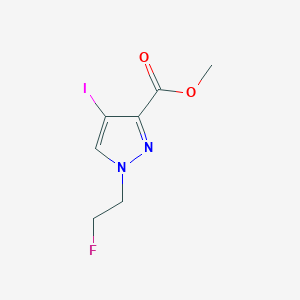

methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

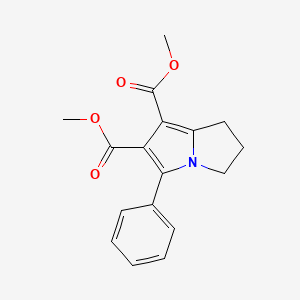

“Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a methyl ester group, a 2-fluoroethyl group, and an iodine atom .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through methods like nucleophilic substitution or cycloaddition reactions . For instance, 1,2,3-triazole hybrids with amine-ester functionality have been synthesized using a Cu (I) catalyzed [3+2] dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The ring would be substituted at the 1-position with a 2-fluoroethyl group, at the 3-position with a carboxylate ester group, and at the 4-position with an iodine atom .Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, similar compounds like 1,2,3-triazoles have been used in various chemical reactions. For example, they’ve been synthesized through [3+2] dipolar cycloadditions and have shown notable therapeutic importance .科学的研究の応用

Antimicrobial Activity

Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate has been investigated for its antimicrobial potential. Researchers synthesized a series of 1,2,3-triazole hybrids containing amine-ester functionality, including this compound. In vitro assays against microbial strains such as S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae revealed moderate to excellent activity. Notably, compound 7o exhibited substantial potency, with a minimal inhibitory concentration (MIC) of 0.0558 μmol/mL .

Medicinal Chemistry Applications

1,2,3-Triazoles and their derivatives are of significant interest due to their stability against metabolic degradation and unique chemical features. These compounds engage in hydrogen bonding, π-stacking interactions, and exhibit enhanced biocompatibility. As a result, they find applications in medicinal chemistry, including antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and anti-leishmanial agents. The presence of unpaired electrons on the nitrogen atom contributes to their chelating activity .

Respiratory Disease Treatment

Although not directly related to this specific compound, the broader class of 1,2,3-triazoles has seen applications in pharmaceuticals. For instance, lascufloxacin, an oral drug licensed in Japan, contains a 1,2,3-triazole moiety. It is used to treat respiratory diseases, including community-acquired bacterial pneumonia (CABP) and ear, nose, and throat infections .

PET Imaging Agents

Functionalized 1,2,3-triazoles have also been explored for positron emission tomography (PET) imaging. Researchers synthesized a compound with a 2-butyl-4-chloro-5-(2-fluoroethoxy)methyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole structure. This compound could serve as a PET imaging agent, potentially aiding in disease diagnosis and monitoring .

Safety and Hazards

特性

IUPAC Name |

methyl 1-(2-fluoroethyl)-4-iodopyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FIN2O2/c1-13-7(12)6-5(9)4-11(10-6)3-2-8/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQACODTURPHCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1I)CCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FIN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2387431.png)

![1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2387433.png)

![5-[1-(2,2-Difluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2387434.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2387436.png)

![1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea](/img/structure/B2387441.png)

![2-chloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2387448.png)

![Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2387450.png)